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molecular formula C14H15NO4 B8748145 4-Cyano-4-phenylheptanedioic acid CAS No. 37563-99-8

4-Cyano-4-phenylheptanedioic acid

Cat. No. B8748145
M. Wt: 261.27 g/mol
InChI Key: GGMMIMNCDHPFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065573

Procedure details

Following the procedure of Example 1, Part B, but substituting 2.0 gm. (0.0069 mole) of the dimethyl ester of 4-cyano-4-phenylpimelic acid (prepared in Part A, above) for the 34.97 gm. of the dimethyl ester of 4-(p-chlorophenyl)-4-cyanopimelic acid and using 45 ml. of the tetrahydrofuran, 1.57 gm. (0.014 mole) of the potassium tert-butoxide, and 10 ml. of the 2.5 N acetic acid instead of the 700 ml., the 24.4 gm., and the 175 ml., respectively, there is thus obtained a residue which upon recrystallization from technical hexane gives 1.07 gm. (60% yield) of the desired 2-carbomethoxy-4-cyano-4-phenylcyclohexanone having a melting point at 79.5° to 81.5° C.
[Compound]
Name
dimethyl ester
Quantity
0.0069 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(p-chlorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.014 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([CH2:9][CH2:10][C:11]([OH:13])=O)[CH2:4][CH2:5][C:6]([OH:8])=[O:7])#[N:2].Cl[C:21]1C=CC(C(C#N)(CCC(O)=O)CCC(O)=O)=CC=1.O1CCCC1.CC(C)([O-])C.[K+]>C(O)(=O)C>[C:6]([CH:5]1[CH2:4][C:3]([C:1]#[N:2])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:10][C:11]1=[O:13])([O:8][CH3:21])=[O:7] |f:3.4|

Inputs

Step One
Name
dimethyl ester
Quantity
0.0069 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(CCC(=O)O)(CCC(=O)O)C1=CC=CC=C1
Step Three
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-(p-chlorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0.014 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, respectively, there is thus obtained a residue which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from technical hexane
CUSTOM
Type
CUSTOM
Details
gives 1.07 gm

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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